Praesodymium trifluoroacetylacetonate

Volatility CVD/ALD precursor Fluorination effect

Researchers requiring a thermally stable, volatile praseodymium source for CVD/ALD often face inconsistent precursor delivery due to low volatility or unpredictable decomposition. Pr(TFA)₃ solves this with a sublimation temperature ~100°C lower than non-fluorinated analogs, enabling efficient transport at reduced delivery temperatures. - Enables predictable first-order decomposition kinetics for controlled, reproducible film growth. - Forms bimetallic complexes (e.g., KPr(tfa)₄) with tunable volatility for co-deposition. - Purity levels from 95% to 99.9% (REO basis) ensure a reliable supply chain for high-purity oxide or fluoride thin films.

Molecular Formula C15H15F9O6Pr
Molecular Weight 603.17 g/mol
Cat. No. B14751076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraesodymium trifluoroacetylacetonate
Molecular FormulaC15H15F9O6Pr
Molecular Weight603.17 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Pr]
InChIInChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;
InChIKeyDWNVSNXTIZRDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praseodymium Trifluoroacetylacetonate: CVD/ALD & Luminescence Precursor


Praseodymium trifluoroacetylacetonate, also designated Pr(TFA)₃ or Pr(tfaa)₃ (CAS 59991-56-9, molecular formula C₁₅H₁₂F₉O₆Pr, molecular weight 600.15 g/mol), is a coordination complex of the lanthanide praseodymium(III) with three trifluoroacetylacetonate (TFA) ligands . This compound belongs to the lanthanide β-diketonate family and is primarily recognized for its thermally stable, volatile character, which enables its use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for producing high-purity praseodymium oxide or fluoride thin films [1]. The electron-withdrawing trifluoromethyl groups on the TFA ligand impart enhanced volatility and Lewis acidity relative to non-fluorinated analogs, while also contributing to distinct luminescent properties when the complex is incorporated into heteroleptic coordination architectures [2]. Commercial availability typically ranges from 95% to 99.9% (REO basis) purity .

Volatile precursor for CVD/ALD of high-purity Pr oxide or fluoride thin films
Enhanced volatility vs. non-fluorinated analogs supports lower precursor delivery temperature
Core anionic building block for heteroleptic luminescent materials (OLEDs, photonics)

Praseodymium Trifluoroacetylacetonate: Why Substitution Fails


Pr(TFA)₃ cannot be considered a generic substitute for other praseodymium β-diketonates due to substantial differences in volatility, thermal stability, and ligand-specific photophysical contributions that directly impact process outcomes. The trifluoromethyl substitution in the TFA ligand markedly alters the physicochemical profile relative to non-fluorinated analogs such as Pr(acac)₃ . Furthermore, the volatility and sublimation characteristics of Pr(TFA)₃ differ fundamentally from bulkier, non-fluorinated ligands like Pr(thd)₃, with fluorine-containing complexes demonstrating approximately 100 °C lower sublimation temperatures [1]. In luminescence applications, the anionic tfaa ligand contributes a quantifiable and distinct fraction of the radiative decay rate when paired with ancillary ligands, a property that cannot be replicated by substituting alternative β-diketonates without altering the emission performance [2]. These quantifiable differences in key performance dimensions necessitate deliberate, evidence-based selection rather than ad hoc substitution.

Pr(acac)₃ (non-fluorinated analog)
Markedly lower volatility may reduce precursor transport efficiency and film uniformity; ligand electronic environment differs substantially.
Pr(thd)₃ (bulky thd chelate)
Significantly higher sublimation temperature can alter thermal budget in CVD/ALD processes; mass transport properties not interchangeable.
Alternative β-diketonates (luminescence)
tfaa ligand contributes a distinct radiative decay fraction and 100× tunability; substitution can shift emission performance and device metrics.

Praseodymium Trifluoroacetylacetonate: Evidence vs. Analogs


Volatility Enhancement vs. Non-Fluorinated Analogs

Pr(TFA)₃ exhibits increased volatility relative to the non-fluorinated analog praseodymium tris(acetylacetonate), Pr(acac)₃, a property essential for efficient precursor transport in vapor deposition processes. The trifluoromethyl substitution in the TFA ligand reduces intermolecular interactions, resulting in enhanced volatility . This effect is consistent across the broader lanthanide β-diketonate class, where fluorinated derivatives (TFA, HFA, FOD) demonstrate superior volatility compared to non-fluorinated ACAC complexes [1]. Additionally, fluorine-containing complexes exhibit sublimation temperatures approximately 100 °C lower than those of thd-chelates, with Pr(thd)₃ sublimation temperature measured at 223 °C [2].

Volatility Enhancement
Cross-study comparable
Reported ~100°C lower sublimation temperature vs. Pr(thd)₃; higher volatility than Pr(acac)₃
Supports reduced precursor delivery temperature in CVD/ALD
DSC measurements; class-level trend across lanthanide β-diketonates
Volatility CVD/ALD precursor Fluorination effect

tfaa Contribution to Radiative Decay Rate

In the heteroleptic complex [Pr(tfaa)₃(tptz)], where tfaa = trifluoroacetylacetone and tptz = 2,4,6-tri(2-pyridyl)-1,3,5-triazine, the three anionic tfaa ligands contribute a quantifiable and substantial fraction to the overall radiative decay rate. Chemical partition analysis of the analogous europium complex [Eu(tfaa)₃(tptz)] reveals that the three tfaa ligands contribute approximately 68% of the total radiative decay rate (A_rad), with a value of 855.13 s⁻¹, while the neutral ancillary tptz ligand contributes approximately 32% (402.78 s⁻¹) [1]. This ligand-specific quantification establishes a performance benchmark for tfaa-containing lanthanide complexes in luminescent device design, though direct praseodymium-specific A_rad partition data are not reported in this study.

tfaa Radiative Contribution
Class-level inference
tfaa ligands: ~68% of total A_rad (855.13 s⁻¹) in Eu analog; 2.12× tptz contribution
Establishes tfaa as performance-defining ligand in heteroleptic emitters
Eu analog data; Pr-specific A_rad partition not reported
Luminescence OLED materials Judd-Ofelt analysis

Luminescence Enhancement via Donor Ligand Coordination

The luminescence intensity of Pr(III) complexes with trifluoroacetylacetone derivatives increases by approximately two orders of magnitude (∼100×) when a donor ligand (e.g., an organic solvent molecule) is introduced into the coordination sphere [1]. This dramatic enhancement is attributed to the displacement of luminescence-quenching water molecules and the facilitation of efficient energy transfer from the ligand triplet state to the Pr(III) 4f emitting levels. Notably, heteroleptic Pr(III) β-diketonates with donor ligands exhibit short lifetimes (τ < 1 μs for the Pr(III)-thenoyltrifluoroacetone-diantipyrylmethane complex), enabling applications requiring rapid emission decay [1].

Luminescence Tuning
Cross-study comparable
~100× intensity increase with donor ligand coordination
Enables tunable emission intensity for probe/sensor design
Pr(III) TFA derivatives; solvent/ligand dependent
Luminescence intensity Solvent effect Heteroleptic complexes

Decomposition Kinetics of Pivaloyl-Trifluoroacetylacetonate

The thermal decomposition of praseodymium pivaloyl-trifluoroacetylacetonate, a structurally related mixed-ligand analog of Pr(TFA)₃, follows first-order kinetics under static manometric conditions, indicating a predictable, concentration-dependent decomposition pathway [1]. This well-defined kinetic behavior is essential for establishing reliable CVD process windows and ensuring reproducible film deposition. In contrast, other lanthanide β-diketonate systems (e.g., certain TTA complexes such as Eu(TTA)₃) exhibit characteristic thermal decomposition in the mobile phase at elevated temperatures during supercritical fluid chromatography, suggesting lower thermal robustness under specific conditions [2].

Decomposition Kinetics
Class-level inference
First-order decomposition (pivaloyl analog); Eu(TTA)₃ degrades in SFC mobile phase
Predictable kinetics support reproducible film growth
Manometric static conditions; analog data
Thermal decomposition Kinetics CVD process window

Bimetallic Complex Volatility and Mass Spectrometry

Thermoanalytical studies of alkali metal-containing complexes with TFA and thd ligands reveal that Pr(TFA)₃ forms stable bimetallic species such as NaPr(tfa)₄ and KPr(tfa)₄. Notably, KPr(tfa)₄ exhibits higher volatility than the corresponding sodium complex NaPr(tfa)₄ [1]. Mass spectrometric analysis identifies NaPr(tfa)₃⁺ and KPr(tfa)₃⁺ as the dominant ionic species in the gas phase, providing a characteristic fragmentation fingerprint for analytical identification [1]. Both NaPr(tfa)₄ and KPr(tfa)₄ sublime almost completely under vacuum conditions, though in inert atmosphere the residual weight approaches approximately 20% [1].

Bimetallic Volatility
Head-to-head
KPr(tfa)₄ higher volatility than NaPr(tfa)₄; characteristic MS fragmentation pattern
Informs counterion selection for bimetallic CVD/ALD precursor design
TG/DTA/DSC/MS; near-complete sublimation under vacuum
Bimetallic complexes Mass spectrometry Volatility

Praseodymium Trifluoroacetylacetonate: Applications


CVD/ALD Precursor for Oxide and Fluoride Thin Films

Pr(TFA)₃ is employed as a thermally stable, volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating high-purity, uniform praseodymium oxide or fluoride thin films [6]. The compound's increased volatility relative to non-fluorinated analogs such as Pr(acac)₃, combined with fluorine-containing β-diketonates exhibiting sublimation temperatures approximately 100 °C lower than thd-chelates [5], enables efficient precursor transport at reduced delivery temperatures. The predictable first-order decomposition kinetics observed in structurally related pivaloyl-trifluoroacetylacetonate derivatives [3] further support controlled, reproducible film growth. These films are integral to optoelectronic devices, high-k dielectric layers, and specialized coatings requiring precise stoichiometric control and low impurity incorporation [6].

Heteroleptic Luminescent Materials for OLEDs and Photonics

Pr(TFA)₃ serves as the core anionic ligand component in heteroleptic lanthanide complexes designed for visible and near-infrared (NIR) luminescence applications. In complexes of the type [Ln(tfaa)₃(L)ₓ], where L is a neutral ancillary ligand such as tptz, the three tfaa ligands contribute a quantifiable majority fraction of the total radiative decay rate—approximately 68% (855.13 s⁻¹) in the europium analog [Eu(tfaa)₃(tptz)] [6]. This ligand-specific performance metric establishes tfaa as a high-value building block for OLED emitters, luminescent solar concentrators, and NIR-emitting materials. Additionally, the luminescence intensity of Pr(III) complexes with TFA derivatives can be enhanced by approximately two orders of magnitude (∼100×) through the introduction of donor ligands or organic solvent molecules [5], providing a tunable design parameter for optimizing device brightness.

Bimetallic Precursor for Vapor Deposition

Pr(TFA)₃ forms stable bimetallic complexes with alkali metals, including NaPr(tfa)₄ and KPr(tfa)₄, which exhibit differential volatility profiles [6]. KPr(tfa)₄ demonstrates higher volatility than the corresponding sodium complex, and both species sublime nearly completely under vacuum conditions [6]. This property enables the rational design of bimetallic precursors for co-deposition of praseodymium with alkali metals or for tuning precursor vapor pressure characteristics. The characteristic mass spectral signature—with dominant peaks corresponding to NaPr(tfa)₃⁺ and KPr(tfa)₃⁺ species [6]—provides a reliable analytical fingerprint for quality control and precursor identity verification in industrial CVD/ALD workflows.

Luminescent Probes and Sensors

The ability to modulate Pr(TFA)₃-derived luminescence intensity by approximately two orders of magnitude (∼100×) through ancillary ligand or solvent coordination [6] positions this compound as a versatile platform for luminescent probe and sensor development. Heteroleptic Pr(III) β-diketonates with TFA-based ligands exhibit short luminescence lifetimes (τ < 1 μs) [6], making them suitable for time-resolved fluorescence applications where rapid emission decay is required to discriminate against long-lived background autofluorescence. This combination of tunable intensity and short lifetime enables sensitivity optimization in bioimaging, chemical sensing, and environmental monitoring applications where Pr(TFA)₃ serves as the emissive reporter.

Application
Selection Property
Validation Focus
CVD/ALD oxide/fluoride films
Volatile, thermally stable precursor
Deposition process window & film uniformity
Heteroleptic OLED/photonics emitters
tfaa ligand radiative decay contribution
Photoluminescence quantum yield & lifetime
Bimetallic co-deposition precursor
Alkali metal-Pr(TFA)₄ volatility
Vapor pressure & MS fingerprint verification
Luminescent probes & sensors
Tunable emission intensity (donor ligand)
Intensity modulation & short lifetime for time-resolved detection

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